molecular formula C28H38N4O7S B12966088 (R)-2-(((Benzyloxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid

(R)-2-(((Benzyloxy)carbonyl)amino)-5-(N'-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid

Cat. No.: B12966088
M. Wt: 574.7 g/mol
InChI Key: LNTBOXLAFGSUJO-HSZRJFAPSA-N
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Description

®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid is a complex organic compound that features a variety of functional groups, including a benzyloxycarbonyl group, an amino group, and a sulfonylformohydrazonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:

    Protection of the amino group: The amino group can be protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the sulfonylformohydrazonamido group: This step involves the reaction of a sulfonyl chloride with a hydrazine derivative.

    Coupling reactions: The protected amino acid can be coupled with the sulfonylformohydrazonamido derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the various steps efficiently.

Chemical Reactions Analysis

Types of Reactions

®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions might include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid can be used as a building block for the synthesis of more complex molecules. Its various functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound might be used in the study of enzyme interactions or as a probe to investigate biochemical pathways. Its structure allows it to interact with various biological molecules, making it useful in research.

Medicine

In medicine, ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid could be explored for its potential therapeutic properties. It might be investigated as a drug candidate or as a lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the production of specialty chemicals or materials. Its unique structure might impart specific properties to the materials it is incorporated into.

Mechanism of Action

The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid might include other amino acid derivatives with similar functional groups. Examples could include:

  • N-Benzyloxycarbonyl-L-lysine
  • N-Sulfonylhydrazone derivatives of amino acids

Uniqueness

What sets ®-2-(((Benzyloxy)carbonyl)amino)-5-(N’-((2,2,5,7,8-pentamethylchroman-6-yl)sulfonyl)formohydrazonamido)pentanoic acid apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H38N4O7S

Molecular Weight

574.7 g/mol

IUPAC Name

(2R)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H38N4O7S/c1-18-19(2)25(20(3)22-13-14-28(4,5)39-24(18)22)40(36,37)32-30-17-29-15-9-12-23(26(33)34)31-27(35)38-16-21-10-7-6-8-11-21/h6-8,10-11,17,23,32H,9,12-16H2,1-5H3,(H,29,30)(H,31,35)(H,33,34)/t23-/m1/s1

InChI Key

LNTBOXLAFGSUJO-HSZRJFAPSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

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